1-Dodecanol, 2-fluoro-
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Overview
Description
1-Dodecanol, 2-fluoro- is an organic compound that belongs to the class of fatty alcohols. It is a derivative of 1-dodecanol, where a fluorine atom is substituted at the second carbon position. This compound is characterized by its long aliphatic chain and the presence of both hydroxyl and fluoro functional groups, which impart unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Dodecanol, 2-fluoro- can be synthesized through various methods. One common approach involves the fluorination of 1-dodecanol using a fluorinating agent such as diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor. The reaction typically occurs under mild conditions, with the fluorinating agent reacting with 1-dodecanol to replace a hydrogen atom at the second carbon position with a fluorine atom.
Industrial Production Methods
Industrial production of 1-dodecanol, 2-fluoro- may involve large-scale fluorination processes using similar reagents but optimized for higher yields and efficiency. The process may include steps such as purification and distillation to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
1-Dodecanol, 2-fluoro- undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form the corresponding alkane.
Substitution: The fluoro group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium iodide (NaI) in acetone.
Major Products Formed
Oxidation: Formation of 2-fluoro-dodecanal or 2-fluoro-dodecanoic acid.
Reduction: Formation of 2-fluoro-dodecane.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-Dodecanol, 2-fluoro- has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential effects on biological membranes due to its amphiphilic nature.
Medicine: Investigated for its potential use in drug delivery systems and as a precursor for pharmaceuticals.
Industry: Utilized in the production of surfactants, lubricants, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-dodecanol, 2-fluoro- involves its interaction with biological membranes and enzymes. The fluoro group can enhance the compound’s lipophilicity, allowing it to integrate into lipid bilayers and affect membrane fluidity. Additionally, the hydroxyl group can participate in hydrogen bonding and other interactions with proteins and enzymes, potentially modulating their activity.
Comparison with Similar Compounds
Similar Compounds
1-Dodecanol: The parent compound without the fluoro substitution.
2-Fluoroethanol: A shorter-chain analog with similar functional groups.
1-Tetradecanol, 2-fluoro-: A longer-chain analog with a similar substitution pattern.
Uniqueness
1-Dodecanol, 2-fluoro- is unique due to the presence of both a long aliphatic chain and a fluoro group at the second carbon position. This combination imparts distinct chemical and physical properties, such as increased lipophilicity and altered reactivity compared to its non-fluorinated analogs.
Properties
CAS No. |
110500-36-2 |
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Molecular Formula |
C12H25FO |
Molecular Weight |
204.32 g/mol |
IUPAC Name |
2-fluorododecan-1-ol |
InChI |
InChI=1S/C12H25FO/c1-2-3-4-5-6-7-8-9-10-12(13)11-14/h12,14H,2-11H2,1H3 |
InChI Key |
PYMZAXRFSIFPKK-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCC(CO)F |
Origin of Product |
United States |
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